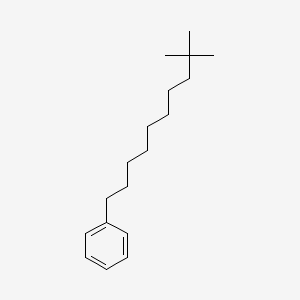

9,9-Dimethyldecylbenzene

Description

9,9-Dimethyldecylbenzene is an aromatic hydrocarbon featuring a benzene core substituted with a decyl (C₁₀H₂₁) chain and two methyl groups at the 9th carbon position. This unique substitution pattern confers distinct physicochemical properties, including enhanced solubility in nonpolar solvents and tunable electronic characteristics. Below, we systematically compare this compound with similar compounds, emphasizing molecular structure, stability, and applications.

Properties

CAS No. |

54986-45-7 |

|---|---|

Molecular Formula |

C18H30 |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

9,9-dimethyldecylbenzene |

InChI |

InChI=1S/C18H30/c1-18(2,3)16-12-7-5-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,4-7,9,12-13,16H2,1-3H3 |

InChI Key |

HCCKONGFUBGLMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyldecylbenzene typically involves the alkylation of benzene with 9,9-dimethyldecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Benzene+9,9-Dimethyldecyl chlorideAlCl3this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9,9-Dimethyldecylbenzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alkane.

Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.

Substitution: Nitric acid, sulfuric acid, halogens, anhydrous conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes.

Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

Chemistry: 9,9-Dimethyldecylbenzene is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers, resins, and other specialty chemicals.

Biology: In biological research, this compound is used as a model compound to study the interactions of aromatic hydrocarbons with biological membranes and proteins.

Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used as a solvent and as an additive in lubricants and fuels to enhance their performance characteristics.

Mechanism of Action

The mechanism of action of 9,9-Dimethyldecylbenzene involves its interaction with various molecular targets, primarily through hydrophobic and π-π interactions. These interactions can affect the structural integrity and function of biological membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.

Comparison with Similar Compounds

9,9'-Dimethyl-9,9'-bifluorenyl

- Structure : Two fluorene units linked at the 9,9' positions, each bearing a methyl group .

- Molecular Weight : 358.17 g/mol.

- Key Properties : High thermal stability due to rigid aromatic cores; moderate solubility in organic solvents.

- Applications : Used in organic semiconductors and OLEDs for its efficient charge transport .

- Comparison : Unlike 9,9-Dimethyldecylbenzene, the bifluorenyl structure lacks a flexible decyl chain, reducing solubility but enhancing thermal stability.

3,3'-Dimethyl-9,9'-bianthracene Derivatives

- Structure : Bianthracene core with methyl groups at 3,3' and a 9,9' linkage .

- Key Properties : Deep blue fluorescence (λₑₘ ~430 nm), high quantum yield (Φ = 0.45), and glass transition temperature (T₉) of 185°C .

- Applications: Serves as a non-doped blue emitter in OLEDs, achieving a luminance efficiency of 5.2 cd/A .

- Comparison : The extended π-conjugation in bianthracene derivatives enhances electroluminescence but reduces solubility compared to this compound.

Poly(9,9-dioctylfluorene)

- Structure : Fluorene-based polymer with octyl (C₈H₁₇) chains at the 9,9 positions .

- Key Properties : Conductivity of 1×10⁻² S/cm, blue fluorescence (λₑₘ ~450 nm), and solubility in chloroform and THF .

- Applications : Conductive films and blue-light-emitting diodes (LEDs).

- Comparison : The longer decyl chain in this compound may further improve solubility but reduce conductivity due to increased steric hindrance.

9,9’-Bisacridine Derivatives

- Structure : Two acridine units linked at the 9,9' positions with sulfonic acid or methyl groups .

- Key Properties : High chemiluminescence intensity (22× brighter than lucigenin) and neuroprotective activity in vitro .

- Applications : Chemiluminescent probes and antitumor agents .

- Comparison : The planar acridine cores enable strong π-π interactions, favoring chemiluminescence but limiting solubility—a challenge mitigated by the decyl chain in this compound.

9,9′-Bianthryl Derivatives

- Structure : Two anthracene units linked at the 9,9' positions with sulfur or sulfone bridges .

- Key Properties : High photooxidation stability (hours under 365 nm UV) but rapid degradation at 254 nm .

- Applications : Photostable materials for optoelectronics.

- Comparison : The decyl chain in this compound may offer superior UV stability compared to unsubstituted bianthryls.

Data Table: Key Properties of Comparable Compounds

*Calculated based on structure.

Research Findings and Contradictions

- Solubility vs. Stability : Longer alkyl chains (e.g., decyl) improve solubility but may reduce thermal stability compared to methyl-substituted analogs like 9,9'-dimethylbifluorenyl .

- Electroluminescence : Bianthracene derivatives outperform fluorene-based polymers in luminance efficiency due to extended π-systems .

- Photooxidation : 9,9′-Bianthryl derivatives with sulfur bridges degrade faster at 254 nm than this compound’s alkyl-substituted structure likely would .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.